An In-depth Technical Guide to the Chemical Properties and Structure of 1,3-Dichloropropane
An In-depth Technical Guide to the Chemical Properties and Structure of 1,3-Dichloropropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dichloropropane (C₃H₆Cl₂) is a halogenated hydrocarbon that serves as a versatile intermediate in organic synthesis.[1] Its bifunctional nature, arising from the two chlorine atoms attached to the terminal carbons of a propane chain, allows for a variety of chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and reactive profile of 1,3-dichloropropane, along with detailed experimental protocols for its synthesis and analysis.
Chemical and Physical Properties
1,3-Dichloropropane is a colorless liquid with a characteristic sweet, chloroform-like odor.[1][3] It is sparingly soluble in water but soluble in common organic solvents such as alcohol and ether.[1] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₆Cl₂ | [1][3][4] |
| Molecular Weight | 112.99 g/mol | [1][3][4] |
| CAS Number | 142-28-9 | [1][3][4] |
| IUPAC Name | 1,3-Dichloropropane | [3] |
| Density | 1.19 g/mL at 25 °C | [1] |
| Boiling Point | 120-122 °C | [1] |
| Melting Point | -99 °C | [1] |
| Flash Point | 16 °C (open cup) | [5] |
| Solubility in Water | 0.27 g/100 mL | [1] |
| Refractive Index (n²⁰/D) | 1.448 | [1] |
Molecular Structure
The structure of 1,3-dichloropropane consists of a three-carbon backbone with a chlorine atom attached to each of the terminal carbon atoms (C1 and C3). This arrangement makes both chlorine atoms primary halides, which influences their reactivity in nucleophilic substitution reactions.
Experimental Protocols
Synthesis of 1,3-Dichloropropane
A common laboratory-scale synthesis of 1,3-dichloropropane involves the reaction of 1,3-propanediol with hydrochloric acid.[6]
Materials:
-
1,3-Propanediol
-
Concentrated Hydrochloric Acid
-
Ammonium chloride
-
Water
-
1000 mL reaction flask with an oil-water separator and condenser
Procedure:
-
To a 1000 mL reaction flask, add 400 g of water, 5 g of ammonium chloride, and 322 g of 1,3-propanediol.
-
Stir the mixture and heat to 60 °C.
-
Begin bubbling hydrogen chloride gas through the reaction mixture.
-
Continue passing HCl gas as the reaction proceeds. The clear solution will turn milky white.
-
Increase the temperature of the reaction mixture to 107 °C to initiate reflux and liquid separation.
-
Continue the reflux for 3 hours. The molar ratio of 1,3-propanediol to HCl gas should be approximately 1:3.
-
As the reaction progresses, two layers will form in the oil-water separator. The lower aqueous phase is refluxed back into the reaction flask.
-
The upper organic layer, which is 1,3-dichloropropane, is separated and collected.
-
The purity of the collected 1,3-dichloropropane can be determined by High-Performance Liquid Chromatography (HPLC).
Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of 1,3-dichloropropane.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Varian System GC with a Varian ion trap MS).
-
Capillary column (e.g., DB-VRX, 30 m x 0.25 mm ID, 1.4 µm film thickness).
Sample Preparation:
-
For solid samples (e.g., soil, food), a homogenized sample (approximately 10 g) is weighed into a vial.
-
An extraction solution (e.g., 10 mL of hexane containing an internal standard like 2-bromo-1-chloropropane) is added.
-
The vial is sealed and shaken mechanically for 15 minutes.
-
The mixture is then centrifuged at 2500 rpm for 5 minutes.
-
An aliquot of the organic layer is transferred to an autosampler vial for GC-MS analysis.
GC-MS Conditions:
-
Injector Temperature: 200 °C
-
Injector Mode: Splitless
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 25 °C, hold for 1 min
-
Ramp to 130 °C at 10 °C/min
-
Ramp to 220 °C at 60 °C/min, hold for 1 min
-
-
MS Interface Temperature: 230 °C
-
Ions for Quantification (m/z): 75 (quantitation), 112 (confirmatory)
Chemical Reactivity and Pathways
1,3-Dichloropropane's reactivity is dominated by the two primary chlorine atoms, which are good leaving groups in nucleophilic substitution reactions. This allows for the introduction of a three-carbon chain into various molecules.
Reaction with Zinc Dust (Freund Reaction)
A notable reaction of 1,3-dichloropropane is its intramolecular cyclization when treated with zinc dust, yielding cyclopropane. This is a classic example of the Freund reaction.
Reaction with Nucleophiles
1,3-Dichloropropane readily reacts with various nucleophiles, such as amines, alkoxides, and thiolates, to form a range of derivatives. These reactions typically proceed via an Sₙ2 mechanism. For example, reaction with two equivalents of sodium hydroxide can lead to the formation of 1,3-propanediol.
Conclusion
1,3-Dichloropropane is a valuable and versatile chemical intermediate with a well-defined set of chemical and physical properties. Its reactivity, primarily centered around the two terminal chlorine atoms, allows for its use in a wide array of synthetic applications, including the formation of cyclic compounds and the introduction of propyl linkages into larger molecules. A thorough understanding of its properties, structure, and reaction pathways is crucial for its effective and safe utilization in research and development.
References
- 1. epa.gov [epa.gov]
- 2. 1,3-dichloropropane one reaction with zn and nal gives: a) propane b) 1-chloropropane [scoop.eduncle.com]
- 3. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,3-Dichloropropane | 142-28-9 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Dichloropropane | C3Cl2H6 | CID 8881 - PubChem [pubchem.ncbi.nlm.nih.gov]
